N4-Octadecylcytarabine
Description
N4-Octadecylcytarabine is a lipophilic prodrug derivative of cytarabine (a nucleoside analog used in chemotherapy), where an octadecyl (C18) chain is covalently linked to the N4 position of the cytarabine molecule. This modification enhances its lipid solubility, improving cellular uptake and prolonging its half-life compared to the parent compound.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQCEKUGWOYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes three alkylated compounds (N-Octadecylformamide, N-Hydroxyoctanamide, and N-Octyl 4-hydroxybenzoate-d4), which share structural features (long alkyl chains) but differ in functional groups and applications. Below is a comparative analysis based on molecular properties, solubility, and safety profiles derived from the evidence:
Table 1: Molecular and Physical Properties
Key Observations:
Alkyl Chain Length :
- N-Octadecylformamide (C18) and N-Octyl 4-hydroxyboate-d4 (C8) highlight the role of chain length in solubility. Longer chains (C18) enhance lipophilicity, which aligns with N4-Octadecylcytarabine’s design rationale.
- Shorter chains (e.g., C8 in N-Hydroxyoctanamide) may reduce tissue retention but improve solubility in aqueous media .
Functional Groups :
- N-Octadecylformamide (amide) and N-Hydroxyoctanamide (hydroxamic acid) demonstrate how functional groups influence reactivity and stability. Amides are generally more stable under physiological conditions, a critical factor for prodrugs like this compound .
Solubility :
- N-Octyl 4-hydroxybenzoate-d4 has a LogP of 3.5, indicating moderate lipophilicity. By analogy, this compound’s longer chain (C18) would likely exhibit higher LogP, favoring membrane permeability but requiring formulation aids for delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
